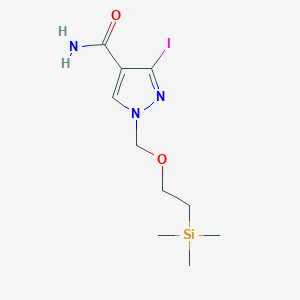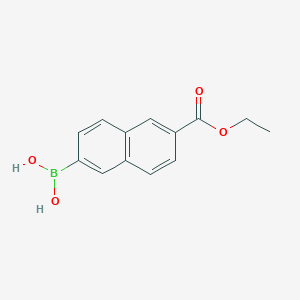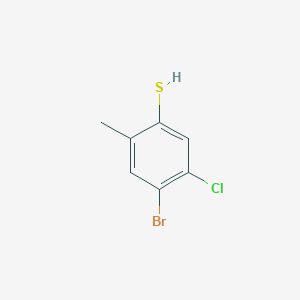
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C12H22N2O3 This compound features a piperazine ring substituted with a methyl group and a dimethylpentanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution Reaction: The piperazine ring is then methylated using methyl iodide under basic conditions to introduce the methyl group.
Formation of the Dimethylpentanoic Acid Moiety: The dimethylpentanoic acid moiety is synthesized separately through a series of reactions starting from acetone and involving aldol condensation and subsequent oxidation.
Coupling Reaction: The final step involves coupling the methylated piperazine ring with the dimethylpentanoic acid moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl derivatives.
科学研究应用
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用机制
The mechanism of action of 3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the dimethylpentanoic acid moiety.
N-Methylpiperazine: Another analog with a single methyl group on the piperazine ring.
Dimethylpentanoic Acid: The acid moiety without the piperazine ring.
Uniqueness
3,3-Dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is unique due to the combination of the piperazine ring and the dimethylpentanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
属性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
3,3-dimethyl-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,9-11(16)17)8-10(15)14-6-4-13(3)5-7-14/h4-9H2,1-3H3,(H,16,17) |
InChI 键 |
SBGVSXOGMQNBTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)N1CCN(CC1)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)
![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)






![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
